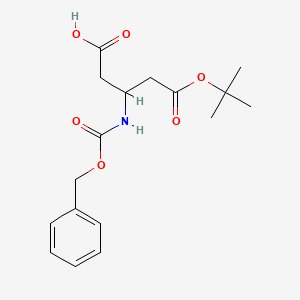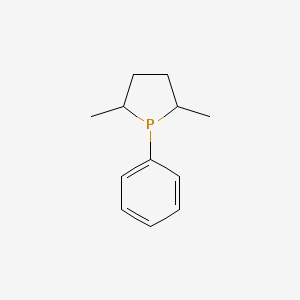
tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a tert-butyl ester group and a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its iodination. The iodinated pyrazole is then coupled with a pyrrolidine derivative under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create analogs with potential biological activity, such as anti-inflammatory, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-chloro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromo or chloro analogs, the iodo derivative may exhibit different pharmacokinetic properties and binding affinities. The amino derivative, on the other hand, offers different functionalization possibilities and may interact differently with biological targets.
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodopyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
AVKYPEJADQPLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene](/img/structure/B12499466.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside](/img/structure/B12499489.png)



![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)


